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Compound of Interest

Compound Name: Phenazine-1-carbaldehyde

Cat. No.: B15497610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carbaldehyde is a heterocyclic aromatic compound belonging to the phenazine

family. Molecules of this class are of significant interest in medicinal chemistry and materials

science due to their diverse biological activities and unique photophysical properties.[1][2] A

thorough understanding of the spectroscopic characteristics of phenazine-1-carbaldehyde is

crucial for its identification, characterization, and the development of new applications.

This technical guide provides a comprehensive overview of the spectroscopic properties of

Phenazine-1-carbaldehyde. While direct experimental data for this specific molecule is limited

in the public domain, this guide synthesizes information from closely related and structurally

similar phenazine derivatives, particularly phenazine-1-carboxylic acid (PCA), to provide an

inferred spectroscopic profile. The experimental protocols detailed herein are generalized from

methods employed for the analysis of various phenazine compounds.

Chemical Structure and Formula
IUPAC Name: phenazine-1-carbaldehyde[3] Molecular Formula: C₁₃H₈N₂O[3] Molecular

Weight: 208.21 g/mol [3] CAS Number: 1082-80-0[3]

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for Phenazine-1-
carbaldehyde based on the analysis of analogous phenazine compounds.
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Table 1: UV-Visible Absorption Spectroscopy
Solvent λmax (nm) Reference Compound(s)

Methanol ~252, ~365 Phenazine-1-carboxylic acid[4]

Acetonitrile ~293, ~360, ~452, ~570
Halogen-substituted dialkoxy

phenazines[5]

Toluene ~460 Phenazine salens[5]

Note: The absorption profile of phenazine derivatives can be influenced by solvent polarity and

substitution on the phenazine core.[5][6]

Table 2: Infrared (IR) Spectroscopy
Functional Group

Expected Wavenumber
(cm⁻¹)

Reference Compound(s)

C-H (aromatic stretch) ~3110
2H-[7][8]oxazino[2,3-

b]phenazin-2-one[7]

C=O (aldehyde stretch) ~1700-1725
General range for aromatic

aldehydes

C=N (stretch) ~1510
2H-[7][8]oxazino[2,3-

b]phenazin-2-one[7]

C=C (aromatic stretch) ~1490
2H-[7][8]oxazino[2,3-

b]phenazin-2-one[7]

C-N (amine stretch) ~1332, ~1313, ~1111, ~1043
Phenazine-like compound from

P. aeruginosa[9]

Note: The IR spectrum of phenazine itself shows characteristic bands related to the aromatic

C-H and C=C stretching and bending vibrations.[10][11]

Table 3: ¹H NMR Spectroscopy
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Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity
Reference
Compound(s)

Aldehyde (-CHO) ~9.5-10.5 s
General range for

aromatic aldehydes

Aromatic Protons ~7.5-9.0 m

Phenazine,

Phenazine-1-

carboxylic acid[12][13]

Note: The exact chemical shifts and coupling constants will depend on the solvent used and

the substitution pattern on the phenazine rings. In phenazine, the aromatic protons typically

appear as multiplets in the range of 7.6-8.3 ppm.[13]

Table 4: ¹³C NMR Spectroscopy
Carbon

Expected Chemical Shift
(δ, ppm)

Reference Compound(s)

Carbonyl (C=O) ~190-200
General range for aromatic

aldehydes

Aromatic Carbons ~120-150
Phenazine-1-carboxylic acid

derivatives[8][14]

Note: The carbon of the C=N group in a phenazine derivative has been observed around 142

ppm.[7]

Table 5: Mass Spectrometry
Ion Expected m/z Ionization Method

Reference
Compound(s)

[M+H]⁺ 209.07 ESI, DART

Phenazine-1-

carboxylic acid

derivatives[8][14]

M⁺ 208.06 ESI
Phenazine-1-

carboxylic acid[15][16]
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Note: The exact mass of Phenazine-1-carbaldehyde is 208.0637 g/mol .[3]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

phenazine compounds, based on methodologies reported in the literature.

UV-Visible Absorption Spectroscopy
Sample Preparation: A stock solution of the phenazine compound is prepared in a suitable

spectroscopic grade solvent (e.g., methanol, acetonitrile, DMSO) at a concentration of

approximately 1 mg/mL. A dilution is then made to achieve an absorbance reading within the

linear range of the spectrophotometer (typically 0.1-1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrophotometer is blanked with the solvent used for sample

preparation. The absorption spectrum is then recorded over a wavelength range of 200-800

nm. The wavelengths of maximum absorbance (λmax) are determined.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground

with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively,

the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is utilized.

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR

crystal) is recorded. The sample is then placed in the beam path, and the spectrum is

acquired, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the phenazine compound is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Standard pulse sequences are

used. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral

width are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used.

Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) at a low concentration (e.g., 1 µg/mL). For electrospray ionization (ESI), a small

amount of a modifying agent like formic acid may be added to promote ionization.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

ESI, DART) and mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole) is used.

Data Acquisition: The sample is introduced into the ion source. The mass spectrum is

acquired in either positive or negative ion mode over a relevant m/z range. High-resolution

mass spectrometry (HRMS) is often used to determine the exact mass and elemental

composition.

Visualizations
Experimental Workflow for Spectroscopic
Characterization
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Caption: Workflow for the comprehensive spectroscopic characterization of Phenazine-1-
carbaldehyde.

Logical Relationship of Spectroscopic Data
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Caption: Relationship between molecular structure and the information obtained from different

spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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